molecular formula C21H20FN3O2 B4522743 2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Cat. No.: B4522743
M. Wt: 365.4 g/mol
InChI Key: IKNLZBRJWVFUOJ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and an indole moiety

Scientific Research Applications

2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole typically involves multiple steps. One common approach starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with piperazine to form 4-(4-fluorobenzoyl)piperazine. This intermediate is subsequently coupled with 1-methyl-1H-indole-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield an indole-2,3-dione, while reduction of the carbonyl group may produce a corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorobenzoyl group, piperazine ring, and indole moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLZBRJWVFUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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